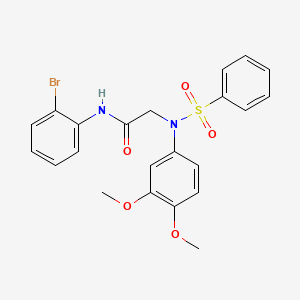![molecular formula C20H26N2O3 B5172838 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine, also known as ABT-089, is a pyridine-based compound that acts as a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as learning and memory, making ABT-089 a potential drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine selectively binds to and activates the α4β2 nAChR, which is primarily expressed in the brain and plays a crucial role in cognitive processes such as learning and memory. Activation of this receptor by 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine leads to an increase in the release of several neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been shown to improve cognitive performance in animal models of Alzheimer's disease and ADHD. In humans, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been demonstrated to improve attention and working memory in individuals with ADHD. 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine also has potential as a smoking cessation aid due to its ability to reduce nicotine cravings and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine in lab experiments is its selectivity for the α4β2 nAChR, which allows for more precise targeting of this receptor compared to other compounds that may also activate other nAChR subtypes. However, one limitation of using 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine. One area of interest is its potential use in the treatment of Alzheimer's disease, as preclinical studies have shown promising results in improving cognitive function in animal models. Another area of interest is its potential use as a smoking cessation aid, as clinical trials have demonstrated its ability to reduce nicotine cravings and withdrawal symptoms. Additionally, further research is needed to better understand the long-term effects of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine on cognitive function and potential side effects.
Métodos De Síntesis
The synthesis of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine involves several steps, starting from the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine to form the corresponding Schiff base. This Schiff base is then reacted with 2-bromopyridine in the presence of a palladium catalyst to yield 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic effects on cognitive disorders. In preclinical studies, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been shown to improve cognitive performance in animal models of Alzheimer's disease and ADHD. Clinical trials have also demonstrated the efficacy of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine in improving cognitive function in humans with ADHD. In addition, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been investigated for its potential use as a smoking cessation aid due to its ability to activate nAChRs, which are also involved in nicotine addiction.
Propiedades
IUPAC Name |
3-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-18-11-15(12-19(24-2)20(18)25-3)14-22-10-5-4-8-17(22)16-7-6-9-21-13-16/h6-7,9,11-13,17H,4-5,8,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDRGWTXPLNWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5172762.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)


![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5172795.png)
![6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5172798.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}terephthalate](/img/structure/B5172802.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)